Enhanced Lipophilicity vs. Parent Sulfanilamide Drives Differential Membrane Partitioning
The target compound exhibits a computed XLogP3 value of 2.1, which is substantially higher than that of the parent sulfonamide scaffold sulfanilamide (XLogP3 = 0.6) [1][2]. This 1.5-unit increase in logP corresponds to an approximately 32-fold greater partition coefficient in octanol/water systems, indicating significantly enhanced lipophilicity [1][2]. For comparison, the widely used antibiotic sulfamethoxazole has an XLogP3 of 0.9 [3], while the carbonic anhydrase inhibitor acetazolamide has an XLogP3 of -0.3 [4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Sulfanilamide: 0.6; Sulfamethoxazole: 0.9; Acetazolamide: -0.3 |
| Quantified Difference | Δ = +1.5 log units vs. sulfanilamide; Δ = +1.2 log units vs. sulfamethoxazole; Δ = +2.4 log units vs. acetazolamide |
| Conditions | Computed by XLogP3 algorithm (PubChem, 2025) |
Why This Matters
This difference directly informs experimental design: the target compound will partition into lipid membranes or organic phases approximately 32-fold more favorably than sulfanilamide, influencing its suitability for cell-based assays, organic synthesis workflows, and potential pharmacokinetic modeling.
- [1] PubChem. (2025). Compound Summary for CID 5354731: 4-amino-N-(1-phenylethylideneamino)benzenesulfonamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 5333: Sulfanilamide. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 5329: Sulfamethoxazole. National Center for Biotechnology Information. View Source
- [4] PubChem. (2025). Compound Summary for CID 1986: Acetazolamide. National Center for Biotechnology Information. View Source
